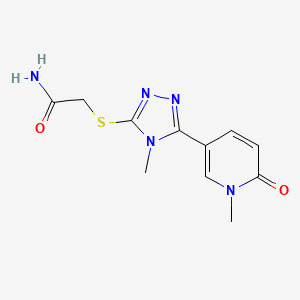
2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H13N5O2S and its molecular weight is 279.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel derivative that incorporates a triazole moiety and a dihydropyridine structure. This combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 1-methyl-6-oxo-1,6-dihydropyridine derivatives. The process may include the formation of the triazole ring through cyclization reactions, followed by thiolation and acetylation steps to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Triazole Derivatives | E. coli | |
| 2-Triazole Derivatives | Staphylococcus aureus | |
| 2-Triazole Derivatives | Bacillus subtilis |
These compounds were tested using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.
Anticancer Activity
The antiproliferative effects of triazole derivatives have been evaluated against several cancer cell lines. For example, compounds similar to this compound exhibited notable cytotoxicity against breast and colon cancer cells. The mechanisms of action often involve the inhibition of key enzymes or pathways critical for cancer cell survival.
Case Studies
A study investigated the biological activity of a series of triazole derivatives where one compound showed a significant reduction in cell viability in MCF7 breast cancer cells. The study used various concentrations and reported an IC50 value indicating effective cytotoxicity at lower doses.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-y)-4H-triazol -3-y)thio)acetamide with target proteins involved in microbial resistance and cancer proliferation. These studies suggest that the compound may interact effectively with enzymes such as dihydrofolate reductase , which is crucial for DNA synthesis in both bacteria and cancer cells.
Propiedades
IUPAC Name |
2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-15-5-7(3-4-9(15)18)10-13-14-11(16(10)2)19-6-8(12)17/h3-5H,6H2,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLJPHARWREIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














